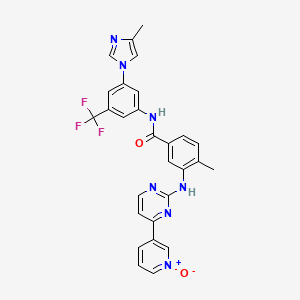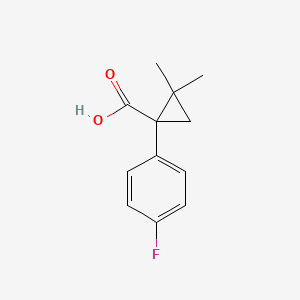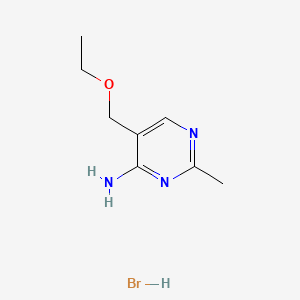![molecular formula C19H16F3N3O3 B565823 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1643462-64-9](/img/no-structure.png)
6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione, is a pharmaceutical reference standard . It has a molecular formula of C19H16F3N3O3 and a molecular weight of 391.34 .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a topic of active research . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a trifluoromethyl group, and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.34 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, which are a key structural motif in this compound, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Active Ingredients
Trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Acaricidal Activity
Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety, such as the compound , have shown good to excellent acaricidal activity against Tetranychus cinnabarinus . Some compounds have shown excellent acaricidal activity even at low concentrations .
Insecticidal Activity
Some pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have exhibited moderate to good insecticidal activities against Plutella xylostella and Aphis craccivora . In particular, compounds 8e and 8l showed outstanding insecticidal activities against Plutella xylostella at a concentration of 50 μg/mL .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "3-Trifluoromethylpyridine-2-carboxylic acid", "2-methyl-4-nitrophenol", "Ethyl acetoacetate", "Sodium ethoxide", "Chloroacetyl chloride", "Methyl iodide", "Sodium hydride", "Diethyl malonate" ], "Reaction": [ "Step 1: Synthesis of 3-Trifluoromethyl-2-hydroxypyridine", "React 3-Trifluoromethylpyridine-2-carboxylic acid with chloroacetyl chloride in the presence of triethylamine to obtain 3-Trifluoromethylpyridine-2-acetyl chloride.", "React 3-Trifluoromethylpyridine-2-acetyl chloride with sodium ethoxide to obtain 3-Trifluoromethyl-2-hydroxypyridine.", "Step 2: Synthesis of 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol", "React 3-Trifluoromethyl-2-hydroxypyridine with 2-methyl-4-nitrophenol in the presence of sodium hydride to obtain 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol.", "Step 3: Synthesis of Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate", "React 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol with ethyl acetoacetate in the presence of potassium carbonate to obtain Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate.", "Step 4: Synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione", "React Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate with methyl iodide in the presence of potassium carbonate to obtain 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione." ] } | |
CAS-Nummer |
1643462-64-9 |
Produktname |
6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione |
Molekularformel |
C19H16F3N3O3 |
Molekulargewicht |
391.35 |
IUPAC-Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) |
InChI-Schlüssel |
AKQXQLUNFKDZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C |
Synonyme |
1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)





![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

